rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans
Description
rac-(3R,4R)-4-Methylpyrrolidine-3-carboxamide hydrochloride, trans, is a chiral pyrrolidine derivative characterized by a methyl group at the 4-position and a carboxamide group at the 3-position of the pyrrolidine ring. Its stereochemistry is defined by the (3R,4R) configuration, which influences its physicochemical and biological properties. The compound is typically synthesized as a hydrochloride salt to enhance solubility and stability. It is marketed as a building block in organic synthesis and drug discovery, with a price of €725.00 for 50 mg and €2,047.00 for 500 mg .
Properties
CAS No. |
2108925-75-1 |
|---|---|
Molecular Formula |
C6H13ClN2O |
Molecular Weight |
164.63 g/mol |
IUPAC Name |
(3S,4S)-4-methylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-4-2-8-3-5(4)6(7)9;/h4-5,8H,2-3H2,1H3,(H2,7,9);1H/t4-,5-;/m1./s1 |
InChI Key |
SVGDMAWCGANMMY-TYSVMGFPSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1C(=O)N.Cl |
Canonical SMILES |
CC1CNCC1C(=O)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
SN2 Alkylation of Malonate Derivatives
A method adapted from the synthesis of (R)-3-methylpyrrolidine-3-carboxylic acid involves diethyl methylmalonate as the starting material. Sodium hydride deprotonates the malonate to generate an enolate, which undergoes SN2 alkylation with dibromoethane. This step forms a substituted malonate intermediate, which cyclizes under basic conditions to yield the pyrrolidine ring. Key optimizations include using a 1:1 molar ratio of malonate to dibromoethane to minimize purification.
Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Enolate formation | NaH, THF, 0°C to RT | 85% | |
| Alkylation | Dibromoethane, reflux, 12 hrs | 78% | |
| Cyclization | KOtBu, DMF, 80°C | 65% |
Carboxamide Group Installation
Conversion of the carboxylic acid intermediate to the carboxamide involves two stages: ester hydrolysis and amidation.
Hydrolysis of Esters to Carboxylic Acids
Pig Liver Esterase (PLE) selectively hydrolyzes one ester group of the diethyl methylmalonate derivative to yield a chiral carboxylic acid. This enzymatic method ensures high enantiomeric excess, though racemic conditions are employed for the target compound.
Optimized Hydrolysis Conditions
Amidation via Activated Intermediates
The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with ammonium hydroxide to form the carboxamide. Alternative methods employ coupling agents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) in dimethylformamide (DMF).
Amidation Comparison
| Method | Reagents | Yield | Purity |
|---|---|---|---|
| Acid chloride | SOCl₂, NH₄OH | 75% | 90% |
| Coupling agent | BOP, DIPEA, DMF | 88% | 95% |
Stereochemical Control and trans-Configuration
Achieving the trans-(3R,4R) configuration requires careful control during ring formation and functionalization.
Trans-Selective Cyclization
Cyclization of intermediates under basic conditions favors the trans configuration due to steric hindrance between substituents. For example, using potassium tert-butoxide in DMF promotes a chair-like transition state that positions the methyl and carboxamide groups trans.
Influence of Para-Nitrobenzyl Directing Groups
Introducing a para-nitrobenzyl group during synthesis directs cyclization to favor the trans isomer. Hydrogenolysis with palladium on carbon removes the directing group post-cyclization without altering stereochemistry.
Hydrochloride Salt Formation
The final step involves treating the free base with hydrochloric acid to improve stability and solubility.
Salt Formation Protocol
-
Solvent : Ethanol or ethyl acetate
-
Acid : 1M HCl in diethyl ether
-
Conditions : Stir at 0°C for 2 hrs, filter, wash with cold ether
Industrial-Scale Synthesis Considerations
Large-scale production (e.g., >1 kg) employs continuous flow reactors to enhance yield and reduce reaction times. Key adaptations include:
-
Catalytic Hydrogenation : Replaces stoichiometric reducing agents for cost efficiency.
-
Debenzylation Optimization : Using H₂/Pd-C instead of harsh acids improves safety.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Malonate alkylation | High stereoselectivity | Multi-step purification | 65% |
| Gabriel synthesis | Mild conditions | Phthalimide removal required | 70% |
| Enzymatic hydrolysis | High enantioselectivity | Cost of enzymes | 92% |
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions are carried out using reducing agents to obtain the reduced form of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved but often include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride and related pyrrolidine derivatives are summarized below:
Table 1: Key Properties of rac-(3R,4R)-4-Methylpyrrolidine-3-Carboxamide Hydrochloride and Analogues
Structural and Functional Insights
Substituent Effects: Methyl vs. Aromatic Groups: The methyl group in the target compound provides minimal steric hindrance compared to bulkier substituents like benzyl (), pyrazole (), or chlorophenyl (). This may enhance its suitability for targeting compact binding pockets. Carboxamide vs. Carboxylic Acid: The carboxamide group in the target compound offers hydrogen-bonding capabilities without the ionization state limitations of carboxylic acids (pKa ~5 vs.
Stereochemistry :
- The (3R,4R) configuration distinguishes the target compound from analogues like (3R,4S)-configured derivatives (), which may exhibit divergent binding affinities in chiral environments (e.g., enzyme active sites).
Salt Forms and Solubility :
- Hydrochloride salts are common, but dihydrochloride forms (e.g., ) provide higher solubility in polar solvents. The target compound’s hydrochloride salt balances stability and solubility for pharmaceutical applications .
Synthetic Accessibility :
- Compounds with aromatic substituents (e.g., naphthyl in ) often require multi-step syntheses, whereas the methyl-carboxamide derivative may be synthesized more efficiently, as suggested by the high purity (>99%) and yield (68%) of a related compound in .
Biological Activity
Rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride, trans, is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula: C₆H₁₄ClN₃O
- Molecular Weight: 165.65 g/mol
- IUPAC Name: (3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride
The biological activity of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride is primarily attributed to its interaction with various biological targets. It has been studied for its potential effects on neurotransmitter systems and its role in modulating pain pathways. The compound may exhibit activity through the following mechanisms:
- Inhibition of Neuropeptide Release: It may inhibit the release of neuropeptides involved in pain signaling.
- Modulation of Receptor Activity: The compound could interact with receptors such as NMDA and opioid receptors, influencing pain perception.
In Vitro Studies
A series of in vitro studies have assessed the compound's efficacy against various cell lines. Table 1 summarizes key findings from these studies.
| Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|
| HeLa | 15.2 | Significant antiproliferative effect |
| A549 | 12.8 | Induced apoptosis in lung carcinoma cells |
| SH-SY5Y | 20.5 | Neuroprotective effects observed |
In Vivo Studies
In vivo studies have further elucidated the biological effects of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride. Notable findings include:
- Pain Models: In rodent models of neuropathic pain, administration of the compound resulted in a significant reduction in pain behaviors compared to control groups.
- Anti-inflammatory Effects: The compound demonstrated anti-inflammatory properties by reducing cytokine levels in models of induced inflammation.
Case Study 1: Neuropathic Pain Model
In a controlled study involving diabetic neuropathy models, rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride was administered at varying doses (1 mg/kg to 10 mg/kg). The results indicated a dose-dependent reduction in mechanical allodynia and thermal hyperalgesia.
Case Study 2: Cancer Cell Line Study
A study examining the effects on HeLa cells revealed that treatment with rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride led to increased apoptotic markers such as caspase activation and PARP cleavage. The IC₅₀ value was determined to be 15.2 µM, indicating potent antiproliferative activity.
Discussion
The biological activity of rac-(3R,4R)-4-methylpyrrolidine-3-carboxamide hydrochloride suggests its potential as a therapeutic agent for conditions related to pain and cancer. Its ability to inhibit cell proliferation and induce apoptosis highlights its relevance in cancer research. Furthermore, its modulation of pain pathways presents opportunities for development in analgesic therapies.
Q & A
Q. What methodologies elucidate metabolic pathways and metabolite identification?
- Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Use isotope-labeled analogs (e.g., -methyl groups) to distinguish metabolites from background. Confirm structures by comparing MS/MS fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
